1-Benzylnaphthalene

Description

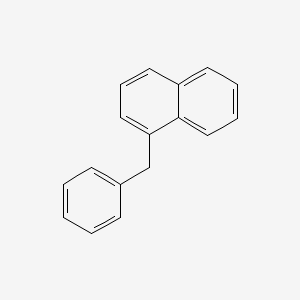

1-Benzylnaphthalene (C₁₇H₁₄) is a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene moiety linked to a benzyl group via an aliphatic methylene bridge. It serves as a model compound in coal chemistry due to its structural resemblance to alkyl-bridged aromatic units in coal . Synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling between benzyl bromide and 1-naphthaleneboronic acid), it typically achieves moderate yields (~22%) under optimized conditions . Characterization by NMR (¹H and ¹³C) confirms its structure, with key signals at δ 4.45 (s, 2H, CH₂) and aromatic resonances between δ 7.16–8.00 . Its melting point is reported at 58°C , and it is insoluble in concentrated sulfuric acid, distinguishing it from halogenated analogs .

Properties

IUPAC Name |

1-benzylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUKEZOIFYPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870686 | |

| Record name | 1-Benzylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-45-0, 38620-92-7 | |

| Record name | Naphthalene, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylmethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYLNAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Benzylnaphthalene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial production methods may vary, but they often involve similar alkylation reactions with optimized conditions for large-scale synthesis. The purity and yield of the product are critical factors in industrial settings .

Chemical Reactions Analysis

Acid-Catalyzed Cleavage Reactions

1-Benzylnaphthalene undergoes cleavage of the benzylic C–C bond under acidic conditions.

-

AlCl₃-Catalyzed Cleavage : At elevated temperatures, AlCl₃ promotes cleavage into naphthalene and benzene as primary products. This proceeds via protonation of the naphthyl group, followed by β-scission of the benzylic bond .

-

ZnCl₂-Catalyzed Cleavage : ZnCl₂ also facilitates cleavage but with lower efficiency than AlCl₃. Product distribution shows a 4:1 ratio of naphthalene to benzene, attributed to the higher basicity of the naphthyl group .

| Catalyst | Temperature (°C) | Conversion (%) | Naphthalene:Benzene Ratio |

|---|---|---|---|

| AlCl₃ | 120 | 85 | 1:1 |

| ZnCl₂ | 150 | 40 | 4:1 |

Radical Benzylation with Quinones

In the presence of Selectfluor and catalytic Ag(I), this compound derivatives participate in radical-mediated C–H functionalization. For example:

-

Reaction with 1,4-naphthoquinone yields 2-benzylnaphthalene-1,4-dione (42% yield) .

-

The mechanism involves Ag(I)-mediated benzylic C–H abstraction to generate a benzyl radical, which adds to the quinone’s electron-deficient ring .

Potassium-Zincate Catalyzed C–H Bond Addition

A potassium-zincate complex catalyzes the benzylic C–H addition of this compound to styrenes and dienes:

-

With styrene , the reaction affords 1-benzyl-2-phenethylnaphthalene in 90% yield .

-

The catalyst (KZnEt₃) activates the benzylic C–H bond via a single-electron transfer mechanism, enabling chemo- and regioselective coupling .

Isomerization and Rearrangement

This compound undergoes isomerization under specific conditions:

-

AlCl₃-Mediated Isomerization : Converts to 2-benzylnaphthalene at 80°C, driven by thermodynamic stabilization of the less sterically hindered isomer .

-

Palladium-Catalyzed Aromatization : Intermediate dihydro derivatives (e.g., from Grignard reactions) are aromatized using Pd/C in triglyme, yielding substituted naphthalenes .

Combustion and PAH Formation

In high-temperature environments, this compound contributes to polycyclic aromatic hydrocarbon (PAH) growth:

-

Phenyl Radical Pathways : Reacts with vinylacetylene or 1,3-butadiene to form naphthalene derivatives via radical recombination .

-

HACA Mechanism : Hydrogen abstraction from the benzylic position followed by acetylene addition can extend the aromatic system .

Table 1: Catalytic Efficiency in Cleavage Reactions

| Catalyst | Turnover Frequency (h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| AlCl₃ | 12.5 | 65 |

| ZnCl₂ | 3.2 | 89 |

Table 2: Yields in Radical Benzylation

| Quinone Substrate | Product | Yield (%) |

|---|---|---|

| 1,4-Benzoquinone | 2-Benzyl-1,4-dione | 71 |

| 2,6-Dichloro-1,4-dione | 2-Benzyl-3,5-dichlorodione | 45 |

Scientific Research Applications

Chemical Properties and Structure

1-Benzylnaphthalene consists of a naphthalene ring substituted with a benzyl group at the 1-position. Its structure contributes to its reactivity and utility in chemical transformations. The compound is characterized by:

- Molecular Weight : 218.3 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Synthesis of Diarylmethanes

One significant application of this compound is in the synthesis of diarylmethane derivatives through C-H bond activation. A study demonstrated the use of potassium-zincate complexes to catalyze the benzylic C-H bond addition of diarylmethanes to styrenes, yielding high selectivity and efficiency (Yu-Feng et al., 2018) .

Table 1: Reaction Conditions for Diarylmethane Synthesis

| Catalyst | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Potassium Zincate | C-H Addition to Styrenes | 90 | High |

| Pd/C | Cross-Coupling Reactions | 85 | Moderate |

Reductive Debenzylation

Another important application is in reductive debenzylation processes, where this compound can be converted into naphthalene through reactions with sodium-potassium alloys. This method is valuable for producing naphthalene derivatives from readily available precursors (Chambers et al., 1985) .

Synthesis of Functionalized Naphthalenes

This compound serves as a precursor for synthesizing various functionalized naphthalenes, which are essential in developing pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitutions and other transformations to introduce diverse functional groups.

Polymer Production

In materials science, this compound has been explored as a monomer for synthesizing polymers with specific optical and thermal properties. Its incorporation into polymer matrices can enhance material performance, particularly in electronic applications.

Fluorescent Dyes

Research has indicated that derivatives of this compound can be utilized as fluorescent dyes due to their photophysical properties. These dyes are useful in biological imaging and sensor applications.

Case Study 1: Catalytic Applications

In a notable study, researchers utilized this compound in catalytic reactions involving Grignard reagents, demonstrating its effectiveness in producing various substituted naphthalenes under optimized conditions (Boldrini et al., 2023) . The results highlighted the compound's role as a versatile building block in organic synthesis.

Table 2: Summary of Catalytic Reactions

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Grignard Reaction | Pd Catalyst | Up to 90 |

| C-H Activation | Potassium Zincate | 85 |

Case Study 2: Environmental Chemistry

Additionally, studies have identified the presence of this compound in environmental samples, emphasizing its relevance in environmental chemistry and potential impacts on ecosystems (UHB University, 2024) . This underscores the need for monitoring its levels in various environmental matrices.

Mechanism of Action

The mechanism of action of 1-benzylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. In reduction reactions, it interacts with hydrogen and catalysts to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

1-Phenylnaphthalene

- Structure : Lacks the methylene bridge, directly linking a phenyl group to naphthalene.

- Reactivity : In ZnCl₂-catalyzed reactions, 1-phenylnaphthalene exhibits lower cleavage efficiency (4.64% yield) compared to 1-benzylnaphthalene (59.2% yield), highlighting the critical role of the aliphatic bridge in catalytic cleavage .

- Applications : Used in studying aryl-aryl bond stability in coal models .

2-Phenylnaphthalene

- Structure : Phenyl group attached at the naphthalene’s β-position.

- Reactivity: Shows distinct regioselectivity in catalytic reactions, forming minor products like 2-benzylnaphthalene (0.50% yield) under ZnCl₂ treatment .

1-Methylnaphthalene and 2-Methylnaphthalene

- Structure : Methyl substituents at α- or β-positions of naphthalene.

- Toxicity : Both are prioritized in environmental toxicology due to higher bioavailability compared to this compound. For instance, 1-methylnaphthalene is a U.S. EPA-regulated PAH with established analytical methods (e.g., EPA 610) .

- Physicochemical Properties: Compound Boiling Point (°C) Log P (Octanol-Water) this compound 340–345 (est.) 5.2 (est.) 1-Methylnaphthalene 244–245 3.87 2-Methylnaphthalene 241–242 3.86 Data sourced from EPA profiles and computational models .

Reactivity and Catalytic Behavior

ZnCl₂-Catalyzed Cleavage

- This compound : Undergoes cleavage to yield cyclohexane (21.0% wt.), benzene (11.4% wt.), and toluene (0.9% wt.), demonstrating the catalytic scission of aliphatic bridges in coal models .

- 1-Phenylnaphthalene : Minimal cleavage (4.64% wt. recovery), emphasizing the necessity of the methylene bridge for efficient catalytic activity .

Analytical and Environmental Profiles

Analytical Detection

Environmental Impact

- Persistence : this compound’s larger size and hydrophobicity (Log P ~5.2) suggest higher soil adsorption than methylnaphthalenes (Log P ~3.8), reducing bioavailability but increasing persistence in sediments .

- Toxicological Data : While this compound lacks comprehensive toxicity studies, methylnaphthalenes are linked to hemolytic anemia and respiratory effects in mammals .

Biological Activity

1-Benzylnaphthalene (C17H14) is an organic compound derived from naphthalene, characterized by the presence of a benzyl group attached to one of the naphthalene rings. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and other pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

This compound is a polycyclic aromatic hydrocarbon with the following properties:

- Molecular Formula : C17H14

- Molecular Weight : 218.29 g/mol

- CAS Number : 90-12-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Effective |

| Escherichia coli | 100 | Moderate |

| Pseudomonas aeruginosa | 200 | Weak |

The compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus, which is crucial given the rise of antibiotic-resistant strains .

Anticancer Activity

In vitro studies have also suggested that this compound exhibits cytotoxic effects on cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported a dose-dependent inhibition of cell proliferation.

Case Study: Cytotoxicity in MCF-7 Cells

- Concentration Range : 10 µM to 100 µM

- IC50 Value : Approximately 30 µM

- Mechanism of Action : Induction of apoptosis via mitochondrial pathway.

This study indicates that this compound could be a promising candidate for further development in cancer therapy, particularly for breast cancer .

Toxicological Profile

The safety profile of this compound is critical for its potential therapeutic use. Toxicity studies have shown that while it has antimicrobial and anticancer properties, it may also exhibit cytotoxic effects on normal cells at higher concentrations.

| Cell Type | CC50 (µg/mL) | Selectivity Index |

|---|---|---|

| HEK-293T (Human Kidney) | 150 | >5 |

| hRBCs (Human Red Blood Cells) | 200 | >6 |

A Selectivity Index (SI) greater than 1 indicates that the compound has a higher antimicrobial or anticancer activity compared to its toxicity towards normal cells, suggesting a favorable therapeutic window .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.

- Anticancer Mechanism : Induction of oxidative stress and activation of apoptotic pathways in cancer cells.

Q & A

What experimental protocols are recommended for synthesizing and characterizing 1-Benzylnaphthalene to ensure reproducibility?

Basic Research Question

A robust synthesis protocol involves Friedel-Crafts alkylation of naphthalene with benzyl halides, using catalysts like AlCl₃. Characterization should include 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and GC-MS to identify byproducts . For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and adhere to guidelines for reporting new compounds, such as providing spectral data and elemental analysis in supplementary materials .

Advanced Research Question

To resolve inconsistencies in reported yields, employ Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). Cross-validate results using alternative characterization methods (e.g., X-ray crystallography for crystal structure vs. DFT calculations for electronic properties). Ensure compliance with EPA 610 or ISO 17034 standards for multi-component analysis .

How should researchers address contradictions in toxicological data for this compound across studies?

Basic Research Question

Evaluate study design parameters such as dose ranges , exposure routes (oral, inhalation), and model organisms (e.g., rodents vs. zebrafish). Prioritize studies adhering to ATSDR’s inclusion criteria (Table B-1), which require rigorous reporting of systemic effects (hepatic, respiratory) and risk-of-bias assessments (e.g., randomization, outcome reporting) .

Advanced Research Question

Conduct a meta-analysis to quantify heterogeneity sources (e.g., species sensitivity, metabolic activation). Use toxicokinetic modeling to reconcile differences in bioavailability or metabolite profiles. Cross-reference mechanistic studies (e.g., CYP450 enzyme inhibition assays) to identify pathways causing divergent outcomes .

What methodologies are critical for assessing this compound’s environmental persistence and degradation pathways?

Basic Research Question

Use OECD 301/302 guidelines for biodegradability testing. Monitor abiotic degradation (photolysis, hydrolysis) via LC-UV/MS to quantify half-lives. For partitioning, measure log Kow (octanol-water) and log Koc (soil organic carbon) using shake-flask or column chromatography methods .

Advanced Research Question

Apply non-targeted screening (e.g., HRMS) to identify transformation products in complex matrices. Model environmental fate using fugacity-based tools (e.g., EQC, SimpleBox) to predict compartmental distribution (air, sediment). Validate with field data from biomonitoring studies in occupational populations .

How can researchers elucidate the mechanistic basis of this compound’s toxicity?

Basic Research Question

Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (HepG2, A549). Compare results to in vivo data (e.g., histopathology in rodent lungs) to identify target organs .

Advanced Research Question

Integrate transcriptomics (RNA-seq) and proteomics to map oxidative stress or inflammatory pathways. Use knockout models (e.g., CYP1A1-null mice) to isolate metabolic activation mechanisms. Validate findings with biomarker studies (e.g., 8-OHdG for DNA damage) in exposed populations .

What analytical strategies are recommended for detecting trace levels of this compound in biological samples?

Basic Research Question

Extract using solid-phase microextraction (SPME) or liquid-liquid extraction , followed by GC-MS/MS in SIM mode for high sensitivity (LOD < 0.1 ppb). Calibrate with deuterated internal standards (e.g., d₁₀-naphthalene) to correct matrix effects .

Advanced Research Question

Develop ambient ionization techniques (e.g., DESI, Paper Spray MS) for rapid, non-destructive analysis. Combine with machine learning algorithms to deconvolute spectral overlaps in complex biomatrices (e.g., urine, plasma). Cross-validate using NIST Standard Reference Data for mass spectral matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.